molecular formula C17H17ClO2S B12630394 3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one CAS No. 918785-09-8

3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one

Katalognummer: B12630394
CAS-Nummer: 918785-09-8
Molekulargewicht: 320.8 g/mol
InChI-Schlüssel: PFUPOPZWLKXNOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one is an organic compound with a complex structure, featuring both chlorophenyl and methylphenyl groups

Vorbereitungsmethoden

The synthesis of 3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methylthiophenol in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and reduction steps, to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Analyse Chemischer Reaktionen

3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or methylphenyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as signal transduction and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one include:

    4-(4-Chlorophenyl)-1-hydroxy-3-[(4-methylphenyl)sulfanyl]butan-2-one: A structural isomer with similar properties.

    3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)thio]butan-2-one: A compound with a thioether linkage instead of a sulfanyl group.

    3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)oxy]butan-2-one: A compound with an ether linkage

Eigenschaften

CAS-Nummer

918785-09-8

Molekularformel

C17H17ClO2S

Molekulargewicht

320.8 g/mol

IUPAC-Name

3-(4-chlorophenyl)-1-hydroxy-4-(4-methylphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C17H17ClO2S/c1-12-2-8-15(9-3-12)21-11-16(17(20)10-19)13-4-6-14(18)7-5-13/h2-9,16,19H,10-11H2,1H3

InChI-Schlüssel

PFUPOPZWLKXNOR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SCC(C2=CC=C(C=C2)Cl)C(=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.